molecular formula C11H13NO3 B13309609 4-(Pyridin-3-yl)oxane-4-carboxylic acid

4-(Pyridin-3-yl)oxane-4-carboxylic acid

Cat. No.: B13309609
M. Wt: 207.23 g/mol
InChI Key: BDXKEGNJBHROJK-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is characterized by the presence of a pyridine ring attached to an oxane ring with a carboxylic acid functional group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)oxane-4-carboxylic acid typically involves the reaction of pyridine derivatives with oxane compounds under controlled conditions. One common method includes the use of pyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(Pyridin-3-yl)oxane-4-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)oxane-4-carboxylic acid is unique due to the presence of both a pyridine ring and an oxane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-pyridin-3-yloxane-4-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-10(14)11(3-6-15-7-4-11)9-2-1-5-12-8-9/h1-2,5,8H,3-4,6-7H2,(H,13,14)

InChI Key

BDXKEGNJBHROJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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